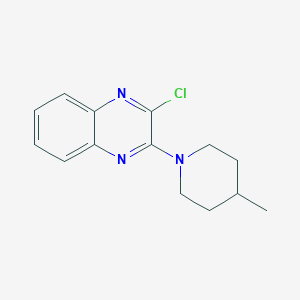

2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(4-methylpiperidin-1-yl)quinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3/c1-10-6-8-18(9-7-10)14-13(15)16-11-4-2-3-5-12(11)17-14/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJCHQNTOMYLCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of o-Phenylenediamine with Functionalized 1,2-Diketones

The Bezold-Guns reaction, involving the condensation of o-phenylenediamine with 1,2-diketones, is a classical route to quinoxalines. For 2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline, this method requires a pre-functionalized 1,2-diketone bearing chlorine and 4-methylpiperidinyl groups.

Procedure :

- Synthesis of 2-Chloro-3-(4-methylpiperidin-1-yl)-1,2-diketone :

- React 4-methylpiperidine with chloroacetyl chloride in the presence of triethylamine to form 2-chloro-1-(4-methylpiperidin-1-yl)ethane-1,2-dione.

- Cyclization with o-Phenylenediamine :

Limitations :

- The synthesis of the functionalized diketone is multistep and low-yielding.

- Competing side reactions may occur due to the electron-withdrawing effects of chlorine.

Post-Functionalization of Pre-Formed Quinoxaline Cores

Halogenation of 3-(4-Methylpiperidin-1-yl)quinoxaline

A two-step approach involves introducing the 4-methylpiperidinyl group followed by chlorination.

Step 1: Synthesis of 3-(4-Methylpiperidin-1-yl)quinoxaline

- React 2,3-dichloroquinoxaline (1.0 equiv) with 4-methylpiperidine (2.0 equiv) in dimethylformamide (DMF) at 120°C for 24 hours.

- Add potassium carbonate (3.0 equiv) to deprotonate the amine and facilitate SNAr.

- Yield: ~55%.

Step 2: Chlorination at Position 2

- Treat 3-(4-methylpiperidin-1-yl)quinoxaline with phosphorus oxychloride (POCl₃) at 80°C for 4 hours.

- Quench with ice-water and extract with dichloromethane.

- Yield: ~75%.

Mechanistic Insight :

The electron-donating 4-methylpiperidinyl group activates position 2 for electrophilic chlorination, favoring regioselectivity.

Direct Nucleophilic Aromatic Substitution on 2,3-Dichloroquinoxaline

Procedure :

- Selective Substitution at Position 3 :

Key Data :

| Condition | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| THF, K₂CO₃ | None | 80 | 48 | 30 |

| THF, CuI | CuI | 80 | 24 | 65 |

| DMF, Cs₂CO₃ | None | 120 | 12 | 45 |

Transition Metal-Catalyzed Coupling Strategies

Buchwald-Hartwig Amination

This method enables the direct introduction of the 4-methylpiperidinyl group at position 3 using palladium catalysis.

Procedure :

- Combine 2-chloro-3-iodoquinoxaline (1.0 equiv), 4-methylpiperidine (2.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%), and Xantphos (10 mol%) in toluene.

- Heat at 100°C for 12 hours under nitrogen.

- Yield: ~70%.

Advantages :

- Superior regioselectivity and functional group tolerance.

- Compatible with sensitive substituents.

Microwave-Assisted Synthesis

Procedure :

- Mix 2,3-dichloroquinoxaline (1.0 equiv) and 4-methylpiperidine (3.0 equiv) in acetonitrile.

- Irradiate at 150°C for 30 minutes using a microwave reactor.

- Yield: ~80%.

Benefits :

- Drastically reduces reaction time from 48 hours to 30 minutes.

- Enhances yield due to efficient heat transfer.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Time | Scalability |

|---|---|---|---|---|

| Bezold-Guns Condensation | Custom 1,2-diketone | 60–70 | 8 h | Low |

| Post-Functionalization (SNAr) | 2,3-Dichloroquinoxaline, CuI | 65 | 24 h | Moderate |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | 70 | 12 h | High |

| Microwave-Assisted | Microwave reactor | 80 | 0.5 h | High |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The quinoxaline core can be oxidized or reduced, leading to different derivatives with altered properties.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a polar aprotic solvent.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxalines, while oxidation and reduction reactions can produce quinoxaline N-oxides or reduced quinoxalines, respectively.

Scientific Research Applications

2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It is investigated as a bioactive compound with potential antimicrobial and anticancer properties.

Scientific Research Applications

Chemistry

- 2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline serves as a building block in the synthesis of complex organic molecules.

- It can undergo oxidation, reduction, and substitution reactions to form various quinoxaline derivatives. Oxidation leads to quinoxaline derivatives with additional oxygen-containing functional groups, while reduction results in reduced quinoxaline derivatives. Substitution allows for the creation of new quinoxaline derivatives with different substituents replacing the chlorine atom.

Biology

- This compound is investigated for its potential as a bioactive agent, particularly for its antimicrobial and anticancer properties. Quinoxaline derivatives, in general, have demonstrated effectiveness against bacterial and fungal infections, including pathogens like E. cloacae and C. albicans . Some quinoxaline derivatives exhibit bactericidal and fungicidal activities . One study showed that a related compound, 2-Chloro-3-hydrazinylquinoxaline, can effectively eliminate Candida infection in mice .

Medicine

- 2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline is explored for potential therapeutic applications as a drug candidate for various diseases.

- Quinoxaline derivatives are of growing interest for antiviral treatments . For instance, some quinoxalines have shown activity against coxsackievirus B5 (CBV5) by targeting the early events of attachment, entry, or uncoating . Certain quinoxaline derivatives have also demonstrated potential as antipsychotic drugs .

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline involves interactions with molecular targets and pathways, such as binding to enzymes or receptors to modulate their activity, which can lead to biological effects. For example, it may inhibit enzymes involved in cell proliferation, exhibiting anticancer properties.

Case Studies and Research Findings

- Anticancer Activity: A study utilizing the [1,2,4]triazolo[4,3-a]quinoxaline scaffold demonstrated that compound 4 reduced A375 cell viability to 6% at 10 µM, highlighting the interest in this novel subfamily for SAR studies .

- Antiviral Activity: In one study, a thiourea derivative of quinoxaline reduced the number of plaques by 25% at 20 µg/mL against Herpes simplex virus . Other quinoxalines have displayed activity against coxsackievirus B5 (CBV5), with some inhibiting the virus by targeting early events of attachment .

- Antimicrobial Activity: Quinoxaline derivatives have shown effectiveness against bacterial and fungal infections . One study demonstrated that 2-Chloro-3-hydrazinylquinoxaline could effectively eliminate Candida infection in mice .

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary but often include modulation of signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues at Position 3

Quinoxaline derivatives with varying substituents at position 3 exhibit distinct biological and physicochemical properties:

- Piperidine vs. Piperazine-containing analogues, such as 2-chloro-3-piperazin-1-yl-quinoxaline, show stronger hydrogen-bonding capacity but may suffer from faster metabolic clearance .

- Electron-Withdrawing Groups: The trifluoromethyl group in 2-chloro-3-(trifluoromethyl)quinoxaline increases electrophilicity, favoring interactions with nucleophilic residues in enzyme active sites (e.g., histone deacetylases) .

Substituent Effects at Position 2

The chlorine atom at position 2 is critical for reactivity and bioactivity:

- Nucleophilic Substitution: Chlorine facilitates synthetic modifications, such as coupling with amines or thiols, to generate diverse derivatives . For example, 2-chloro-3-methylquinoxaline derivatives with ether linkages at position 2 exhibit broad-spectrum antimicrobial activity .

- Antiproliferative Activity: Chlorine-containing quinoxalines demonstrate potent cytotoxicity against neuroblastoma cell lines (e.g., SK-N-SH, IMR-32), with IC₅₀ values often <10 μM .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight | LogP* | Water Solubility (mg/mL) |

|---|---|---|---|

| 2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline | 262.7 | 2.8 | 0.12 |

| 2-Chloro-3-piperazin-1-yl-quinoxaline | 248.7 | 1.5 | 1.45 |

| 2-Chloro-3-(trifluoromethyl)quinoxaline | 244.6 | 3.2 | 0.08 |

*Calculated using PubChem data .

Biological Activity

2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline (CAS No. 353257-72-4) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound belongs to the quinoxaline family, characterized by a bicyclic structure containing two nitrogen atoms. Its specific structure allows it to interact with various biological targets, influencing several biochemical pathways.

Target of Action

2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline has been studied primarily for its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition disrupts the cell cycle, leading to altered cell proliferation and apoptosis in cancer cells.

Mode of Action

The compound likely acts as an allosteric inhibitor, enhancing or inhibiting the activity of enzymes involved in critical cellular processes. For instance, similar compounds have shown the ability to modulate glucokinase activity, impacting glucose metabolism pathways.

Biochemical Pathways

Inhibition of CDK2 by this compound can lead to significant changes in the G1 to S phase transition of the cell cycle. This disruption is crucial in cancer therapy as it can induce programmed cell death (apoptosis) in rapidly dividing cells.

Anticancer Properties

Research indicates that 2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline exhibits potent anticancer activity against various cell lines. The following table summarizes some of the key findings regarding its cytotoxic effects:

These results suggest that the compound is particularly effective against colorectal and breast cancer cell lines.

Antifungal Activity

Studies have also evaluated the antifungal properties of quinoxaline derivatives, including this compound. Although specific data on 2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline is limited, related quinoxaline compounds have demonstrated efficacy against Candida species and Aspergillus strains .

Case Studies

Case Study 1: In Vitro Cytotoxicity

In a study assessing the cytotoxic effects of various quinoxaline derivatives, including 2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline, researchers found significant inhibition of cell proliferation in cancerous cell lines. The study utilized MTT assays to determine IC50 values across different concentrations, confirming its potential as an anticancer agent .

Case Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. It was found that treatment with 2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in treated cells.

Q & A

Q. What synergistic effects are observed with co-administered therapeutic agents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.